molecular formula C15H11FN2O2 B6313318 4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid CAS No. 1858255-27-2

4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid

Cat. No. B6313318
CAS RN: 1858255-27-2
M. Wt: 270.26 g/mol
InChI Key: ACVDTLBHCQDWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is a fluorinated benzoic acid derivative, and has been studied for its potential as a therapeutic agent, as well as its use in diagnostic imaging.

Scientific Research Applications

4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid has a variety of applications in the scientific and medical research fields. It has been studied as a potential therapeutic agent, and has been used in drug delivery systems, such as liposomes and nanoparticles. It has also been investigated for its potential use in diagnostic imaging, as it is a fluorinated compound that can be detected by positron emission tomography (PET).

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid is not yet fully understood. However, it is believed that the compound interacts with enzymes and receptors in the body, and may be involved in signal transduction pathways. It has been shown to reduce inflammation, and may also be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, and may also be involved in the regulation of cell growth and differentiation. It has also been shown to have antioxidant and anti-cancer properties, and may be useful in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid has several advantages and limitations for use in lab experiments. One advantage is that it is a stable compound, and can be stored for long periods of time without degradation. Additionally, it is a relatively inexpensive compound, and is easy to synthesize. However, it is also a highly toxic compound, and must be handled with care in the laboratory.

Future Directions

The potential applications of 4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid are numerous, and there are many future directions that could be explored. These include further investigations into its potential as a therapeutic agent, its use in drug delivery systems, and its potential use in diagnostic imaging. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential applications.

Synthesis Methods

4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid is synthesized via a two-step process. The first step involves the reaction of 4-cyano-3-fluorobenzoic acid with N-benzylamine in the presence of a base catalyst. This reaction produces the desired product, 4-cyano-3-fluoro-6-(N-benzylamino)-benzoic acid, as well as byproducts. The second step involves the purification of the product through column chromatography.

properties

IUPAC Name

2-(benzylamino)-4-cyano-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-13-7-12(15(19)20)14(6-11(13)8-17)18-9-10-4-2-1-3-5-10/h1-7,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVDTLBHCQDWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluoro-6-(N-benzylamino)-benzoic acid

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